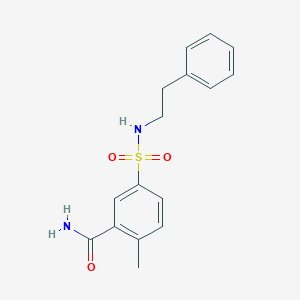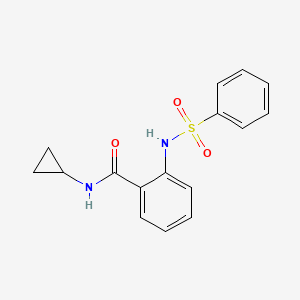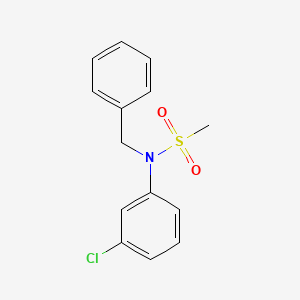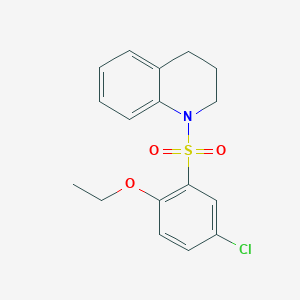
2-Methyl-5-(2-phenylethylsulfamoyl)benzamide
概要
説明
2-Methyl-5-(2-phenylethylsulfamoyl)benzamide is an organic compound with a complex structure that includes a benzamide core, a methyl group, and a sulfonyl group attached to an amino group linked to a phenylethyl chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(2-phenylethylsulfamoyl)benzamide typically involves multiple steps. One common method includes the sulfonylation of an amine precursor followed by coupling with a benzamide derivative. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.
化学反応の分析
Types of Reactions
2-Methyl-5-(2-phenylethylsulfamoyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
科学的研究の応用
2-Methyl-5-(2-phenylethylsulfamoyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-Methyl-5-(2-phenylethylsulfamoyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 2-methyl-5-{[(2-phenylethyl)amino]sulfonyl}benzoic acid
- 2-methyl-5-{[(2-phenylethyl)amino]sulfonyl}benzyl alcohol
- 2-methyl-5-{[(2-phenylethyl)amino]sulfonyl}benzylamine
Uniqueness
2-Methyl-5-(2-phenylethylsulfamoyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound for various research and industrial applications.
特性
IUPAC Name |
2-methyl-5-(2-phenylethylsulfamoyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-12-7-8-14(11-15(12)16(17)19)22(20,21)18-10-9-13-5-3-2-4-6-13/h2-8,11,18H,9-10H2,1H3,(H2,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFKUIRNLFVVTLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCCC2=CC=CC=C2)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(4-CHLOROPHENYL)SULFANYL]-1-[4-(4-NITROPHENYL)PIPERAZINO]-1-PROPANONE](/img/structure/B4385964.png)
![N-(4-CHLOROPHENYL)-2-METHOXY-5-METHYL-N-[2-(4-METHYLPIPERAZIN-1-YL)-2-OXOETHYL]BENZENE-1-SULFONAMIDE](/img/structure/B4385974.png)
![2-nitro-N-[5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B4385979.png)
acetyl}amino)benzoate](/img/structure/B4385993.png)
![6-{[4-(BUTYLAMINO)-6-(DIMETHYLAMINO)-1,3,5-TRIAZIN-2-YL]OXY}-2-METHYL-2,3-DIHYDROPYRIDAZIN-3-ONE](/img/structure/B4385997.png)
![N-(2-ethyl-6-methylphenyl)-2-[(6-hydroxy-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B4386018.png)
![(2,2-dimethylpropyl){5-[4-(2-methylbenzoyl)-1-piperazinyl]-2-nitrophenyl}amine](/img/structure/B4386025.png)

![2-(2-chloro-6-fluorophenyl)-N-[2-(morpholine-4-carbonyl)phenyl]acetamide](/img/structure/B4386041.png)
![N~1~-(4-CHLOROPHENYL)-2-[(6-PHENYL-1,2,4-TRIAZIN-3-YL)SULFANYL]ACETAMIDE](/img/structure/B4386043.png)

![2-[1-(4-methylbenzoyl)-3-oxopiperazin-2-yl]-N-phenylacetamide](/img/structure/B4386067.png)
![2-(phenylsulfonyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4386071.png)
